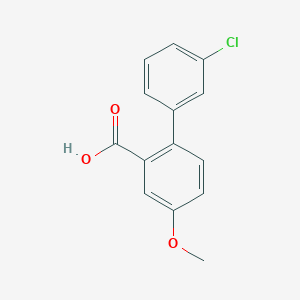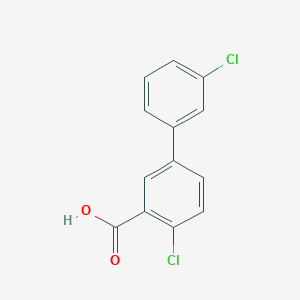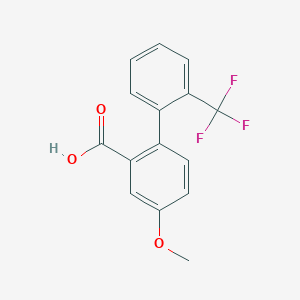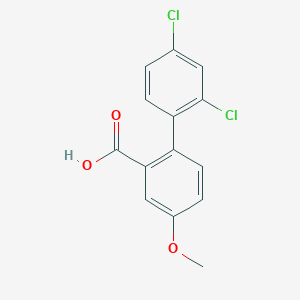
2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMMB) is an organic compound with a molecular formula of C10H9FO2. It is an aromatic carboxylic acid with a melting point of approximately 158°C. FMMB is a white crystalline solid with a faint odor, soluble in water and most organic solvents. It is commercially available as a 95% pure compound, which is widely used in various scientific research applications.
科学的研究の応用
2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a drug intermediate, and as a fluorescent probe for the detection of proteins. It has also been used in the synthesis of various types of polymers, such as polycarbonates and polyurethanes. 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used as a fluorescent dye for imaging in living cells and tissues.
作用機序
2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is a fluorescent dye which is used for imaging in living cells and tissues. It is taken up by cells, and the fluorescence is then used to visualize the cells. The mechanism of action of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not well understood, but it is thought to be due to the interaction of the dye with the cell membrane, which causes the dye to be taken up by the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% are not well understood. However, it has been shown to be non-toxic to cells and does not interfere with normal cell physiology. In addition, 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used in a variety of studies to image proteins and other molecules in living cells.
実験室実験の利点と制限
The main advantage of using 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in lab experiments is its high fluorescence intensity and its ability to be taken up by cells. This makes it an ideal fluorescent probe for imaging in living cells and tissues. However, there are some limitations to using 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in lab experiments. For example, the dye can be photobleached, which can limit its use in long-term experiments. In addition, the dye can be difficult to purify, which can lead to impurities in the final product.
将来の方向性
The use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for further research. For example, the mechanism of action of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% could be further studied in order to better understand its effects on cells. In addition, the use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% could be explored in other applications, such as drug delivery, or as a potential therapeutic agent. Finally, the use of 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in combination with other fluorescent probes could be explored, in order to create more sensitive imaging techniques.
合成法
2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized from 4-fluorobenzaldehyde and 2-methoxy-5-methylphenol, which are both commercially available. The reaction proceeds in the presence of a catalyst such as piperidine, and is often carried out in anhydrous acetic acid. The reaction yields 2-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% as a white solid which is then isolated by filtration and recrystallization.
特性
IUPAC Name |
2-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRINLLIMTZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681454 |
Source


|
| Record name | 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262007-03-3 |
Source


|
| Record name | 3-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)
